molecular formula C10H7F3N2OS B3041953 4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine CAS No. 436151-95-0

4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine

Cat. No. B3041953
CAS RN: 436151-95-0
M. Wt: 260.24 g/mol
InChI Key: PWVLBESTTRJTFT-UHFFFAOYSA-N
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Description

“4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine” is a biochemical used for proteomics research . It has a molecular formula of C10H7F3N2OS and a molecular weight of 260.24 .


Molecular Structure Analysis

The molecular structure of “4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine” consists of a thiazole ring attached to a phenyl ring via an amine group . The phenyl ring carries a trifluoromethoxy group at the para position .

Scientific Research Applications

Biochemical Research

“4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine” is used in biochemical research, particularly in proteomics . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and locations.

Synthesis of Pyrrole Derivatives

This compound is used in the synthesis of pyrrole derivatives . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives have various applications in medicinal chemistry. The pyrrole ring is added in one step using the Paal-Knorr method .

Synthesis of Thiazole Derivatives

“4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine” is also used in the synthesis of thiazole derivatives . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives have been found to possess a wide range of biological activities.

Development of Anti-Cancer Compounds

In the search for new anti-cancer compounds, this compound has been used in the synthesis of fluoroheterocyclic systems containing three linked rings . These systems are being investigated for their potential use in chemotherapy of late androgen-independent stages of prostate cancer .

Development of Anesthetic and Hypotensive Compounds

Some derivatives of pyrrole, which can be synthesized using “4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine”, exhibit anesthetic and hypotensive properties .

Development of Antiphlogistic Compounds

N-(3-carboxyphenyl)pyrroles, which can be synthesized from this compound, are known as antiphlogistic compounds . These compounds are used to reduce inflammation.

Development of Anticholesteremic Compounds

N-(4-phenoxyphenyl)pyrroles, which can be synthesized from “4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine”, have anticholesteremic properties . These compounds can be used to lower cholesterol levels.

Inhibition of Anthrax Lethal Factor and Serotonin N-Acetyltransferase

Some derivatives of 4-(2,5-dimethylpyrrolyl)benzoic acid, which can be synthesized using this compound, inhibit Anthrax Lethal Factor (LF) and Serotonin N-Acetyltransferase . These enzymes are involved in the pathogenesis of anthrax and the regulation of biological rhythms, respectively.

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-17-9(14)15-8/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVLBESTTRJTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine

CAS RN

436151-95-0
Record name 436151-95-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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